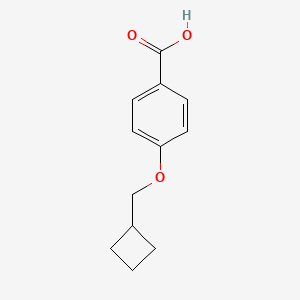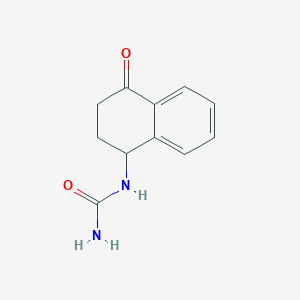
PGPC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PGPC is a phospholipid that is a constituent of oxidatively modified low-density lipoproteins (oxLDLs). It is synthesized from the non-enzymatic oxidation of a major low-density lipoprotein phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This compound is known for its role in inducing inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .
Vorbereitungsmethoden
PGPC is synthesized through the non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . The synthetic route involves the oxidation of the arachidonoyl group to form the glutaroyl group. This process can be carried out under conditions of oxidative stress, which can be induced by various oxidizing agents
Analyse Chemischer Reaktionen
PGPC undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipase A2 to produce lysophosphatidylcholine and free fatty acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and enzymes like phospholipase A2 . The major products formed from these reactions include lysophosphatidylcholine, free fatty acids, and other oxidized phospholipids .
Wissenschaftliche Forschungsanwendungen
PGPC has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry analysis of phospholipids and oxidized phospholipids.
Biology: The compound is used to study its effects on plasma membrane nanoplatforms using single-molecule microscopy.
Medicine: It is accumulated in atherosclerotic lesions and is used to study the mechanisms of atherosclerosis.
Wirkmechanismus
PGPC exerts its effects by acting as an inducer of inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages . It activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner . The compound also increases the expression of vascular cell adhesion molecule 1 (VCAM1) and E-selectin in human aortic endothelial cells, promoting the binding of monocytes and polymorphonuclear neutrophils . Additionally, it induces apoptosis in vascular smooth muscle cells by activating apoptotic signaling pathways .
Vergleich Mit ähnlichen Verbindungen
PGPC is similar to other oxidized phospholipids, such as:
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: The precursor to this compound, which undergoes oxidation to form the latter.
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A product of phospholipase A2 hydrolysis of phosphatidylcholine, which has different biological activities.
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: Another oxidized phospholipid with similar properties and applications.
The uniqueness of this compound lies in its specific role in inducing inflammation, proliferation, or apoptosis in vascular smooth muscle cells and macrophages, as well as its accumulation in atherosclerotic lesions .
Eigenschaften
Molekularformel |
C29H56NO10P |
|---|---|
Molekulargewicht |
609.7 g/mol |
IUPAC-Name |
[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |
InChI-Schlüssel |
CDZVJFRXJAUXPP-AREMUKBSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B8766968.png)




![2-[(2-bromophenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B8766989.png)






![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)

